N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Overview
Description
N-(3-ACETAMIDOPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETAMIDOPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-acetamidophenyl derivatives and benzothiazepine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining the acetamidophenyl derivative with a benzothiazepine precursor under acidic or basic conditions.
Cyclization Reactions: Formation of the benzothiazepine ring through intramolecular cyclization.
Acetylation: Introduction of the acetamide group through acetylation reactions using reagents like acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETAMIDOPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ACETAMIDOPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepine Derivatives: Compounds with similar benzothiazepine structures.
Acetamidophenyl Derivatives: Compounds with similar acetamidophenyl groups.
Uniqueness
N-(3-ACETAMIDOPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |
InChI |
InChI=1S/C20H21N3O3S/c1-13-10-20(26)23(17-8-3-4-9-18(17)27-13)12-19(25)22-16-7-5-6-15(11-16)21-14(2)24/h3-9,11,13H,10,12H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
ODRZXWRJZLOZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
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